Methyl 5-chloro-3-methylbenzo[B]thiophene-2-carboxylate
Overview
Description
Methyl 5-chloro-3-methylbenzo[B]thiophene-2-carboxylate is an organic compound belonging to the class of benzo[b]thiophenes, which are sulfur-containing heterocycles This compound is characterized by a methyl ester functional group at the 2-position, a chlorine atom at the 5-position, and a methyl group at the 3-position of the benzo[b]thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-3-methylbenzo[B]thiophene-2-carboxylate typically involves the following steps:
Formation of the Benzo[b]thiophene Core: This can be achieved through cyclization reactions involving appropriate precursors. For instance, starting from 2-chlorothiophene, a Friedel-Crafts acylation can introduce the necessary substituents.
Introduction of the Carboxylate Group: The carboxylate group can be introduced via esterification reactions. For example, the reaction of the benzo[b]thiophene derivative with methanol in the presence of an acid catalyst can yield the methyl ester.
Chlorination and Methylation: Chlorination at the 5-position and methylation at the 3-position can be achieved using reagents like thionyl chloride and methyl iodide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-3-methylbenzo[B]thiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The benzo[b]thiophene ring can be oxidized or reduced, leading to different derivatives with altered electronic properties.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH in water) are used for ester hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzo[b]thiophene derivatives, while oxidation and reduction can lead to different oxidation states of the sulfur atom.
Scientific Research Applications
Methyl 5-chloro-3-methylbenzo[B]thiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe to study biological pathways involving sulfur-containing heterocycles.
Industrial Applications: Its derivatives are explored for use in agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which Methyl 5-chloro-3-methylbenzo[B]thiophene-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzo[b]thiophene core can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chloro-2-methylbenzo[B]thiophene-3-carboxylate: Similar structure but with different positions of the methyl and carboxylate groups.
Methyl 5-bromo-3-methylbenzo[B]thiophene-2-carboxylate: Bromine instead of chlorine at the 5-position.
Methyl 5-chloro-3-ethylbenzo[B]thiophene-2-carboxylate: Ethyl group instead of methyl at the 3-position.
Uniqueness
Methyl 5-chloro-3-methylbenzo[B]thiophene-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both chlorine and methyl groups at specific positions can enhance its stability and electronic properties, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
methyl 5-chloro-3-methyl-1-benzothiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO2S/c1-6-8-5-7(12)3-4-9(8)15-10(6)11(13)14-2/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUOXMKMFLLDNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)Cl)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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